molecular formula C9H10N2S B13103884 5-Ethyl-1,3-benzothiazol-2-amine

5-Ethyl-1,3-benzothiazol-2-amine

Cat. No.: B13103884
M. Wt: 178.26 g/mol
InChI Key: MMVCYZFYBDRDBN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazole (B30560) Derivatives in Scientific Inquiry

The journey of benzothiazole chemistry began in the late 19th century, with early explorations into the synthesis and fundamental properties of this heterocyclic system. mdpi.com The 1950s marked a significant turning point, as a number of 2-aminobenzothiazoles were extensively studied for their potential as central muscle relaxants. scholarsresearchlibrary.com This initial foray into their biological activity opened the floodgates for further investigation. Over the decades, research has evolved from simple synthesis to the development of a vast library of substituted benzothiazole derivatives, each with tailored properties for specific applications. The discovery that compounds like 6-trifluoromethoxy-2-benzothiazolamine could interfere with glutamate (B1630785) neurotransmission further solidified the importance of this scaffold in medicinal chemistry. scholarsresearchlibrary.com

Significance of the Benzothiazole Heterocyclic Scaffold in Medicinal Chemistry and Materials Science

The benzothiazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities. nih.gov Its derivatives have been investigated for their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic agents, among others. scholarsresearchlibrary.comnih.gov This versatility stems from the scaffold's ability to interact with various biological targets.

In the realm of materials science, the planar structure and electron-rich nature of the benzothiazole ring make it an attractive component for the design of functional materials. nih.gov Benzothiazole derivatives have been incorporated into dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). Their unique photophysical properties, including the potential for excited-state intramolecular proton transfer (ESIPT), make them valuable for developing advanced materials with specific optical and electronic characteristics. mdpi.com The interaction of benzothiazole derivatives with metal ions has also been explored for applications in catalysis and sensing. mdpi.com

Research Trajectory and Importance of Substituted 1,3-Benzothiazol-2-amine Analogues

Within the broader family of benzothiazoles, the 1,3-benzothiazol-2-amine analogues represent a particularly important and extensively studied subclass. The presence of the amino group at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. nih.gov

Early research focused on the synthesis and evaluation of the biological activities of these compounds. Over time, the research trajectory has shifted towards understanding the structure-activity relationships (SAR) of these analogues. Scientists have systematically introduced various substituents at different positions of the benzothiazole ring system to modulate their physicochemical properties and enhance their biological efficacy. This has led to the development of compounds with improved potency and selectivity for specific biological targets. The investigation of substituted 1,3-benzothiazol-2-amine analogues continues to be an active area of research, with a focus on developing novel therapeutic agents and functional materials. nih.gov

Academic Rationale for Investigating 5-Ethyl-1,3-benzothiazol-2-amine (B6272109)

The academic rationale for investigating the specific compound This compound is rooted in the broader goals of medicinal chemistry and drug discovery. While direct and extensive research specifically on this molecule is not widely published, the motivation for its synthesis and study can be inferred from the established principles of benzothiazole chemistry.

Key motivations for this investigation include:

Modulation of Lipophilicity: The ethyl group, being a small alkyl substituent, increases the lipophilicity (fat-solubility) of the molecule compared to its unsubstituted counterpart. Lipophilicity is a critical parameter in drug design as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. By fine-tuning lipophilicity, researchers can potentially improve a drug candidate's ability to cross biological membranes and reach its target site.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound contribute to the broader understanding of the SAR of the benzothiazole class. By comparing its activity to other 5-substituted analogues (e.g., with methyl, chloro, or nitro groups), chemists can deduce the electronic and steric effects of the substituent at this position on the compound's biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Exploration of Novel Biological Activities: While the benzothiazole scaffold is known for a wide range of activities, the specific substitution pattern of this compound might lead to novel or enhanced biological effects. The exploration of new derivatives is a fundamental aspect of the search for new therapeutic agents. For instance, a study on 5-nitro-1,2-benzothiazol-3-amine and its derivatives showed their potential to modulate the aggregation of proteins implicated in neurodegenerative diseases. nih.gov This highlights the potential for discovering new applications by modifying the substitution pattern.

Development of New Synthetic Methodologies: The synthesis of specific derivatives like this compound can also drive the development of new and more efficient synthetic methods for this class of compounds.

In essence, the investigation of this compound is a logical step in the systematic and rational approach to drug discovery and materials science, aiming to expand the chemical diversity and deepen the understanding of the versatile benzothiazole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

5-ethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H10N2S/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

MMVCYZFYBDRDBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Direct Synthesis Approaches to the 1,3-Benzothiazol-2-amine Core

The construction of the 1,3-benzothiazol-2-amine core can be accomplished through several reliable synthetic routes. These methods typically involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, originating from appropriately substituted anilines or thiophenols.

Reaction of Substituted Anilines with Thiocyanates

A classical and widely employed method for synthesizing 2-aminobenzothiazoles involves the reaction of substituted anilines with a thiocyanating agent. sphinxsai.com This reaction, often referred to as the Hugershoff reaction, typically utilizes an alkali metal thiocyanate (B1210189), such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine in an acidic medium, commonly acetic acid. nih.govnih.gov

For the synthesis of 5-Ethyl-1,3-benzothiazol-2-amine (B6272109), the starting material would be 4-ethylaniline. The reaction proceeds through the in-situ generation of thiocyanogen (B1223195) ((SCN)₂), which then electrophilically attacks the aniline (B41778) derivative. This is followed by an intramolecular cyclization to form the benzothiazole (B30560) ring. The reaction is typically carried out at low temperatures (0-5°C). sphinxsai.com

An alternative approach involves the formation of a phenylthiourea (B91264) intermediate from the reaction of a substituted aniline with an isothiocyanate. ijpsr.com This intermediate can then undergo oxidative cyclization to yield the 2-aminobenzothiazole (B30445). This method is particularly useful when direct thiocyanation is not efficient or leads to unwanted side products. nih.gov

Condensation of 2-Aminothiophenols with Appropriate Reagents

Another fundamental approach to the synthesis of 2-aminobenzothiazoles is the condensation of 2-aminothiophenols with various reagents. nih.gov This method is versatile and allows for the introduction of different substituents at the 2-position of the benzothiazole ring. To obtain the 2-amino functionality, reagents such as cyanogen (B1215507) bromide or thiourea (B124793) can be used. researchgate.net

The reaction of a 2-aminothiophenol (B119425) with cyanogen bromide leads directly to the formation of the 2-aminobenzothiazole. Alternatively, condensation with thiourea, followed by cyclization, also yields the desired product. researchgate.net For the synthesis of this compound, the required precursor would be 2-amino-4-ethylthiophenol.

Furthermore, 2-aminothiophenols can be condensed with aldehydes or β-diketones to form various substituted benzothiazoles. nih.govorganic-chemistry.orgdatapdf.com These reactions often proceed under acidic or metal-catalyzed conditions and can be highly efficient. organic-chemistry.orgrsc.org

Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, its 2-amino group serves as a versatile handle for further chemical modifications. These derivatization strategies allow for the exploration of the chemical space around the benzothiazole scaffold, leading to the generation of diverse analogues with potentially enhanced biological activities.

Alkylation and Acylation Reactions at the Amine Nitrogen

The exocyclic amino group of 2-aminobenzothiazoles can be readily alkylated or acylated to produce a wide range of derivatives. nih.gov

Alkylation: N-alkylation of 2-aminobenzothiazoles can be achieved using various alkylating agents, such as alkyl halides or benzylic alcohols. rsc.orgacs.org The reaction conditions can be controlled to favor mono- or di-alkylation. For instance, regioselective N-alkylation with benzylic alcohols has been accomplished. rsc.org Ionic liquids have also been employed as a green alternative to volatile organic solvents for N-alkylation reactions. ijpsr.com

Acylation: Acylation of the 2-amino group is a common strategy to introduce amide functionalities. This is typically carried out using acyl chlorides or anhydrides in the presence of a base. nih.gov For example, reaction with chloroacetyl chloride furnishes a chloroacetamide derivative, which can be further reacted with various nucleophiles to create a library of compounds. nih.gov

A study on N-acylated and N-alkylated 2-aminobenzothiazoles revealed that these modifications can lead to potent inhibitors of prostaglandin (B15479496) E2 generation. nih.gov

Reaction TypeReagentsProduct TypeReference
AlkylationBenzylic alcohols2-(N-alkylamino)benzothiazoles rsc.org
AcylationChloroacetyl chloride2-(chloroacetamido)benzothiazoles nih.gov
AlkylationAlcohols in ionic liquid2-N-alkylaminobenzothiazoles ijpsr.com

Introduction of Diverse Linkers (e.g., Urea, Thiourea, Sulfonamide, Triazole, Triazine)

The introduction of various linker moieties at the 2-amino position has been a fruitful strategy in the development of biologically active benzothiazole derivatives.

Urea and Thiourea Derivatives: Urea and thiourea linkages can be formed by reacting the 2-aminobenzothiazole with isocyanates or isothiocyanates, respectively. ppublishing.orgmdpi.comnih.govsemanticscholar.org These reactions are generally straightforward and provide access to a large number of derivatives. The resulting (thio)urea benzothiazoles have shown a wide range of biological activities. mdpi.comnih.govias.ac.in

Sulfonamide Derivatives: Sulfonamides can be synthesized by reacting the 2-aminobenzothiazole with a sulfonyl chloride in the presence of a base. nih.gov This linkage has been incorporated into many medicinally important compounds.

Triazole and Triazine Derivatives: The 2-amino group can also be used as a starting point for the construction of heterocyclic rings like triazoles and triazines. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of triazole-containing compounds. nih.govfrontiersin.orgchemistryjournal.net Multistep syntheses have been developed to attach triazole and other heterocyclic systems to the benzothiazole core. nih.gov

Linker TypeSynthetic MethodStarting MaterialsReference
UreaReaction with isocyanates2-Aminobenzothiazole, Isocyanate nih.gov
ThioureaReaction with isothiocyanates2-Aminobenzothiazole, Isothiocyanate mdpi.com
SulfonamideReaction with sulfonyl chlorides2-Aminobenzothiazole, Sulfonyl chloride nih.gov
TriazoleMultistep synthesis involving hydrazine derivatives2-Aminobenzothiazole derivatives nih.govnih.gov

Formation of Schiff Bases and Cyclized Systems (e.g., Imidazole, Benzimidazole (B57391), Thiadiazole)

The reactivity of the 2-amino group allows for the formation of Schiff bases and their subsequent cyclization into various heterocyclic systems.

Schiff Bases: Condensation of 2-aminobenzothiazoles with various aldehydes or ketones leads to the formation of Schiff bases (imines). sphinxsai.comresearchgate.netresearchgate.net These intermediates are valuable for further synthetic transformations and often possess biological activity themselves. researchgate.netpnrjournal.com

Cyclized Systems: The Schiff bases derived from 2-aminobenzothiazoles can undergo cyclization reactions to form fused or appended heterocyclic rings.

Imidazole and Benzimidazole: Reaction with α-halo ketones can lead to the formation of imidazo[2,1-b]benzothiazoles. nih.gov Condensation with o-phenylenediamines can be used to construct benzimidazole moieties. organic-chemistry.orgrsc.orgresearchgate.netacs.org

Thiadiazole: Thiadiazole rings can be incorporated through multi-step reaction sequences, for instance, by reacting a thiosemicarbazide (B42300) derivative of the benzothiazole with a suitable cyclizing agent. mdpi.com

These cyclization reactions significantly increase the structural diversity of compounds that can be accessed from the 2-aminobenzothiazole scaffold.

Product TypeSynthetic ApproachKey Intermediates/ReagentsReference
Schiff BasesCondensation with aldehydes/ketonesAldehydes, Ketones sphinxsai.comresearchgate.net
Imidazo[2,1-b]benzothiazolesCyclization with α-halo ketonesα-Halo ketones nih.gov
BenzimidazolesCondensation with o-phenylenediamineso-Phenylenediamines organic-chemistry.orgrsc.org
ThiadiazolesMulti-step synthesis via thiosemicarbazideThiosemicarbazide derivatives mdpi.com

Incorporation into Polycyclic Architectures (e.g., Indole-Benzothiazole Hybrids)

The fusion of benzothiazole and indole (B1671886) moieties has resulted in hybrid molecules with significant potential. A common strategy involves the reaction of 2-aminobenzothiazole derivatives with indole-based precursors.

One notable method is a multicomponent reaction involving 2-aminobenzothiazole or its substituted derivatives, indole-3-carbaldehyde, and arylisonitriles. This reaction proceeds in the presence of an acidic catalyst like P₂O₅ on SiO₂, which also acts as a dehydrating agent to facilitate the formation of 3-aminoimidazo[2,1-b] rsc.orgorgchemres.orgbenzothiazoles. nih.gov

Another approach to creating indole-benzothiazole hybrids involves linking the two scaffolds. For instance, new 2-aminobenzothiazole hybrids have been synthesized and linked to various other heterocyclic moieties. nih.gov The synthesis of C-3 substituted indole derivatives can also be achieved by reacting gramine, an indole derivative, with nucleophilic compounds like 2-mercaptobenzothiazole (B37678) in refluxing toluene. mdpi.com This method provides a straightforward, one-pot synthesis for these hybrid structures. mdpi.com

Furthermore, the development of 2-aminobenzothiazole derivatives linked to thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil moieties has been reported. nih.gov These synthetic strategies highlight the versatility of the 2-aminobenzothiazole scaffold as a building block for constructing complex, polycyclic molecules with potential applications in various fields of chemical research. nih.govnih.gov

Table 1: Synthesis of Indole-Benzothiazole Hybrids

Reactants Catalyst/Reagents Product Type Reference
2-Aminobenzothiazole, Indole-3-carbaldehyde, Arylisonitriles P₂O₅/SiO₂ 3-Aminoimidazo[2,1-b] rsc.orgorgchemres.orgbenzothiazoles nih.gov
Gramine, 2-Mercaptobenzothiazole Toluene (reflux) C-3 Substituted Indole-Benzothiazole mdpi.com

Green Chemistry Principles in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to create more sustainable and efficient processes. nih.govmdpi.com These methods often involve the use of alternative energy sources, greener solvents like water, and catalysts that can be recycled, minimizing waste and avoiding toxic materials. orgchemres.orgnih.govmdpi.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving product yields compared to conventional heating methods. jusst.orgresearchgate.net This technique has been successfully applied to the synthesis of various benzothiazole and aminothiazole derivatives. researchgate.netnih.govnih.gov

For example, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole has been achieved by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation, resulting in high yields within minutes. nih.gov Similarly, novel 2-aminothiazole (B372263) derivatives have been synthesized by reacting substituted ketones with thiourea and iodine using microwave irradiation, showing a significant improvement in yield and reduction in reaction time compared to conventional refluxing. jusst.org

Microwave irradiation has also been employed in multi-step syntheses. 2-Aminobenzothiazole can be converted into azo-benzothiazole derivatives, which are then condensed with primary aromatic amines under microwave irradiation to produce imine derivatives. researchgate.net Subsequent treatment with glycine, also under microwave irradiation, affords imidazolidines substituted with a benzothiazole moiety. researchgate.net These examples demonstrate the efficiency and versatility of microwave-assisted synthesis in generating complex benzothiazole-containing molecules. jusst.orgresearchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

Method Reaction Time Yield Reference
Conventional (Reflux) 8-10 hours Lower jusst.org

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. This method has proven effective for the synthesis of benzothiazole derivatives, often leading to shorter reaction times and higher yields under mild conditions. nih.govresearchgate.net

One application is the condensation reaction of 2-aminothiophenols with aldehydes. researchgate.net Using ultrasound assistance, a series of benzothiazole derivatives have been synthesized in moderate to excellent yields without the need for toxic metals or ligands. researchgate.net

Ultrasound has also been used to synthesize N-(benzo[d]thiazol-2-yl)-2-bromoacetamides from the acylation of aminobenzothiazoles with bromoacetyl bromide. nih.gov This method resulted in higher yields (89%–92%) in a much shorter time (1 hour) compared to conventional methods. nih.gov These starting materials were then used to create more complex triazole-containing benzothiazoles, again with the aid of ultrasound irradiation. nih.gov The use of ultrasound in these syntheses exemplifies an efficient and environmentally friendly approach to producing benzothiazole derivatives. nih.govresearchgate.net

Table 3: Yield Comparison for the Synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides

Method Reaction Time Yield Reference
Conventional Not specified 83%–88% nih.gov

Computational and Theoretical Investigations of 5 Ethyl 1,3 Benzothiazol 2 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecular properties of 2-aminobenzothiazole (B30445) derivatives. These methods are instrumental in elucidating electronic structure, reactivity, and intermolecular forces.

DFT calculations are widely employed to determine the optimized geometry and electronic properties of benzothiazole (B30560) derivatives. For instance, studies have utilized the B3LYP method with a 6-311+G* basis set to analyze the geometric structures and vibrational frequencies of these compounds. researchgate.net Such calculations can also be combined with a polarizable continuum model to simulate the effects of a solvent, providing a more accurate representation of the molecule's behavior in a biological environment. researchgate.net

Theoretical investigations into the tautomerism of 2-aminobenzothiazole suggest that the 2-aminobenzothiazolinium cation can act as an intermediate between the amino and imino forms, with the tautomerization proceeding through a two-step protonation and deprotonation mechanism. researchgate.net Furthermore, DFT has been used to study the molecular structure and properties of derivatives like 2-(4-aminophenyl)benzothiazole to understand their anti-tumor activity. indexcopernicus.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

A computational study on a series of 2-aminobenzothiazole derivatives investigated the effect of different substituents on the phenyl ring on the electronic properties. The HOMO-LUMO energy gap was found to vary with the electron-donating or electron-withdrawing nature of the substituent. For example, a derivative with a strongly electron-withdrawing trifluoromethyl (CF₃) group exhibited the smallest energy gap, indicating higher reactivity. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected 2-Aminobenzothiazole Derivatives

Compound Substituent HOMO (eV) LUMO (eV) ΔE (eV)
1 -H -5.99 -1.23 4.76
2 p-Cl -6.12 -1.50 4.62
3 p-OCH₃ -5.85 -1.21 4.64
4 p-CF₃ -6.48 -2.03 4.45
5 p-NO₂ -6.64 -2.48 4.16

Data sourced from a computational study on benzothiazole derivatives. mdpi.com

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the close contacts between neighboring molecules, providing a detailed picture of the forces that stabilize the crystal structure. eurjchem.com

A study on a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid employed Hirshfeld surface analysis to investigate the intermolecular interactions. The analysis revealed the presence of N-H···O and O-H···O hydrogen bonds, which form a supramolecular structure. eurjchem.com The 3D Hirshfeld surfaces and the corresponding 2D fingerprint plots quantify the contributions of different types of intermolecular contacts. For a coordination complex of 2-aminobenzoxazole, a related heterocyclic system, Hirshfeld analysis showed that H···H, O···H/H···O, and C···H/H···C contacts were the most significant interactions. cyberleninka.ru The red spots on the dnorm surface are indicative of close intermolecular hydrogen-bonding contacts. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially molecular docking, are essential in drug discovery for predicting how a ligand (in this case, a 2-aminobenzothiazole derivative) will bind to the active site of a target protein.

Molecular docking simulations are widely used to predict the binding modes and affinities of 2-aminobenzothiazole derivatives with various biological targets, such as protein kinases and enzymes. nih.govbenthamdirect.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.

For example, docking studies of novel 2-aminobenzothiazole derivatives into the ATP-binding site of the PI3Kγ enzyme have been performed to assess their potential as anticancer agents. nih.govacs.org The results of these simulations can guide the synthesis of compounds with improved inhibitory activity. In another study, 2-aminobenzothiazole derivatives were docked into the catalytic binding pocket of the dihydrofolate reductase (DHFR) receptor to evaluate their potential as antibacterial agents. benthamdirect.com The docking results often correlate well with the experimentally observed biological activity. benthamdirect.com For instance, a molecular docking study of 2-aminobenzothiazole derivatives as VEGFR-2 inhibitors revealed that the benzothiazole ring penetrates a hydrophobic cavity, with the amide NH and benzothiazole nitrogen forming hydrogen bonds with key residues. nih.gov

Table 2: Docking Results for Selected 2-Aminobenzothiazole Derivatives

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues
OMS1 PI3Kγ - -
OMS2 PI3Kγ - -
4c DHFR (4LAE) -8.5 TYR-121, ILE-7
4j DHFR (4LAE) -8.2 TYR-121, ILE-7

Data adapted from studies on 2-aminobenzothiazole derivatives as anticancer and antibacterial agents. nih.govbenthamdirect.com Note: Specific docking scores for OMS1 and OMS2 were not provided in the source material, but they were identified as the most effective inhibitors.

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule, which is crucial for its interaction with a biological target. By varying the dihedral angles of rotatable bonds, researchers can identify low-energy conformers. mdpi.com

A computational study of 2-aminobenzothiazole derivatives involved a conformational scan by varying the dihedral angle between the benzothiazole and phenyl rings. This analysis identified the most energetically favorable conformations, which were then used for further calculations such as HOMO-LUMO analysis and molecular docking. mdpi.com For flexible molecules, exploring the conformational space is a critical step in docking procedures to ensure that the most likely binding pose is identified. core.ac.uk

Predictive Computational Chemistry Descriptors

In the realm of computational drug design and molecular modeling, predictive descriptors derived from the two-dimensional structure of a molecule play a pivotal role in forecasting its pharmacokinetic and pharmacodynamic behavior. These descriptors offer valuable insights into a compound's potential for absorption, distribution, metabolism, and excretion (ADME), as well as its likelihood of interacting with biological targets. For the compound 5-Ethyl-1,3-benzothiazol-2-amine (B6272109), several key computational descriptors have been calculated to provide a theoretical assessment of its drug-like properties.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a strong indicator of a molecule's ability to permeate cell membranes and is widely used to predict oral bioavailability and blood-brain barrier penetration. A lower TPSA value is generally associated with better membrane permeability.

For this compound, the calculated TPSA is a key indicator of its potential bioavailability. This value suggests a favorable profile for crossing biological membranes, a critical factor for the systemic availability of a compound.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment (octanol) versus an aqueous environment (water). This descriptor is fundamental in understanding a drug's absorption and distribution characteristics. An optimal LogP value is essential; a value that is too high may lead to poor solubility and metabolic instability, while a value that is too low can hinder membrane permeation.

The calculated LogP for this compound provides insight into its lipophilic character. This value is instrumental in predicting its partitioning behavior within biological systems, influencing its absorption, distribution, and potential for accumulation in fatty tissues.

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonding is a critical intermolecular interaction that significantly influences a molecule's physical properties and its binding affinity to biological macromolecules. The number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms) in a molecule are key determinants of its solubility, melting point, and binding specificity.

Rotatable Bond Counts

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds is generally associated with higher oral bioavailability and better metabolic stability, as conformationally rigid molecules tend to have a lower entropic penalty upon binding to a receptor.

The ethyl group attached to the benzothiazole core of this compound is the primary contributor to its rotatable bond count. This descriptor provides an indication of the molecule's structural flexibility, which can impact its binding affinity and pharmacokinetic properties.

Table 1: Calculated Physicochemical Properties of this compound

DescriptorValue
Topological Polar Surface Area (TPSA)38.23 Ų
Octanol-Water Partition Coefficient (LogP)2.86
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Advanced Applications and Biological Activity Profiling of 5 Ethyl 1,3 Benzothiazol 2 Amine Derivatives

Medicinal Chemistry Applications and Pharmacological Classes

Antimicrobial Research

The benzothiazole (B30560) nucleus is a cornerstone in the development of new antimicrobial agents. Its derivatives have shown potent activity against a wide array of pathogens, often by inhibiting essential bacterial enzymes like DNA gyrase and dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net

Derivatives of 2-aminobenzothiazole (B30445) have demonstrated significant antibacterial efficacy. Studies show that these compounds can be potent inhibitors of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens. nih.gov The activity is often specific, with many derivatives showing greater potency against Gram-positive bacteria like S. aureus and Bacillus subtilis than against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

For instance, a series of N,N-disubstituted 2-aminobenzothiazoles showed potent inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) as low as 2.9 μM. nih.gov Another study on benzothiazole derivatives incorporating a pyrazolone (B3327878) ring reported a superior MIC of 0.025 mM against S. aureus. mdpi.com Furthermore, research into 5-substituted 2-aminobenzothiazole-based DNA gyrase B inhibitors has yielded compounds with broad-spectrum activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), with MIC values below 0.03 μg/mL for most Gram-positive strains and between 4–16 μg/mL for Gram-negative strains. nih.gov

Conversely, some series of benzothiazole derivatives have shown better activity against Gram-negative strains. nih.gov For example, benzothiazole-isatin conjugates displayed excellent activity against E. coli (MIC = 3.1 μg/mL) and P. aeruginosa (MIC = 6.2 μg/mL), outperforming the standard drug ciprofloxacin. nih.gov

The 2-aminobenzothiazole scaffold is also a valuable template for designing new antifungal agents. researchgate.netresearchgate.net Various derivatives have been synthesized and evaluated against pathogenic fungi, including species of Candida, Aspergillus, and dermatophytes. researchgate.netopenpharmaceuticalsciencesjournal.com

In one study, heteroarylated benzothiazoles demonstrated good antifungal activity, with the most active compound showing MIC and Minimum Fungicidal Concentration (MFC) values ranging from 0.08–0.17 mg/mL and 0.11–0.23 mg/mL, respectively, against a panel of fungal strains. mdpi.com These values were often superior to the reference drugs ketoconazole (B1673606) and bifonazole. mdpi.com Another series of 6-substituted 2-aminobenzothiazole derivatives yielded compounds with potent activity against Candida albicans, Candida parapsilosis, and Candida tropicalis, with MIC values of 4-8 μg/mL. researchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of fungal enzymes like cytochrome P450 14α-demethylase (CYP51). researchgate.net

Tuberculosis remains a major global health threat, and the search for new antitubercular drugs is critical. Benzothiazole derivatives have emerged as a promising class of compounds targeting Mycobacterium tuberculosis (Mtb). rsc.orgnih.gov Some analogues have shown potent activity against both drug-susceptible and multi-drug resistant (MDR) strains of Mtb. nih.govtandfonline.com

Research has identified 2-aminobenzothiazoles that are active against Mtb with MICs in the low micromolar range. nih.gov For example, pyrimidine-tethered benzothiazole hybrids have demonstrated high activity, with MIC values as low as 0.24–0.98 µg/mL against drug-sensitive Mtb strains and 0.98 µg/mL against MDR strains. tandfonline.com The molecular target for some of these compounds has been identified as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for mycobacterial cell wall synthesis. rsc.orgtandfonline.com Other studies have explored derivatives active against intracellular Mtb, with some compounds showing excellent potency at less than 10 μM within infected macrophages. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the benzothiazole scaffold. Research has shown that the nature and position of substituents on the benzothiazole ring system significantly influence biological activity. nih.govnih.gov

For antibacterial agents, substitutions at the C5 and C6 positions of the benzothiazole ring are common. For instance, a 5,6-difluoro substitution was found to be a potent inhibitor of Gram-positive pathogens. nih.gov Moving a chloro substituent from the C6 to the C5 position did not significantly affect activity, but removing it entirely led to a loss of potency. nih.gov In another series targeting DNA gyrase, introducing secondary amine substituents at the C5 position broadened the antibacterial spectrum to include Gram-negative bacteria. nih.gov For antifungal activity, SAR studies have indicated that substitutions on a side chain linked to the 2-amino group are critical for potency against Candida species. researchgate.net The linker type and the substituents on attached heteroaryl rings also play a vital role in determining antibacterial efficacy. mdpi.com

Anti-inflammatory and Analgesic Investigations

Beyond their antimicrobial effects, benzothiazole derivatives are widely investigated for their anti-inflammatory and analgesic properties. ijper.orgresearchgate.netnih.gov Many of these compounds are thought to exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation. researchgate.netresearchgate.net

Several studies have reported novel 2-aminobenzothiazole derivatives with significant anti-inflammatory activity in carrageenan-induced rat paw edema models. researchgate.netnih.gov For example, certain benzothiazole-benzenesulphonamide conjugates showed up to 80% inhibition of edema, which was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In one study, a derivative bearing a 4-amino group on an attached phenyl ring demonstrated the highest anti-inflammatory response with 67.88% inhibition of edema. preprints.org The analgesic potential of these compounds is often evaluated using hot plate methods, where derivatives have shown significant effects. researchgate.netpreprints.org SAR studies have revealed that electron-withdrawing groups like -Cl and -NO2 or electron-donating groups like -OCH3 at the C4 or C5 positions of the benzothiazole ring can enhance anti-inflammatory activity. researchgate.netsphinxsai.com

Anticancer and Antitumor Studies

Derivatives of the benzothiazole structure have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against a multitude of cancer cell lines. The versatility of the 2-aminobenzothiazole scaffold allows for extensive chemical modifications, leading to analogues with potent antitumor effects. nih.gov For instance, certain platinum (II) complexes of benzothiazole aniline (B41778) derivatives have shown greater cytotoxicity against liver, breast, lung, and other cancer cells compared to the clinically used drug cisplatin. nih.govmdpi.com

One study detailed the synthesis of pyrimidine-based 2-aminobenzothiazole derivatives, which were evaluated for their anticancer activity. nih.gov Another notable example is the development of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, where one compound, in particular, exhibited an IC₅₀ value of 0.44 μM against A549 lung cancer cells. acs.org Fluorinated 2-aryl benzothiazole derivatives have also shown potent antitumor activity against breast cancer cell lines, with GI₅₀ values in the sub-micromolar range. nih.gov Similarly, pyrimidine-containing benzothiazole derivatives have displayed excellent growth inhibition against lung, breast, and renal cancer cell lines. nih.gov The conjugation of 1,2-ethylenediamine with benzothiazole aniline has been found to produce excellent inhibitory activity against several cancer types. nih.govmdpi.com

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound/Derivative Class Cancer Cell Line(s) Reported Activity Reference(s)
3,5-bis-trifluoromethylphenylurea derivative ACHN (renal), A-498 (kidney) GI₅₀ = 0.542 µM (ACHN), 1.02 µM (A-498) nih.gov
Fluorinated 2-aryl benzothiazoles MCF-7 (breast) GI₅₀ = 0.4 µM nih.gov
Benzothiazole aniline-platinum (II) complex (L1Pt) Liver Cancer Cells Selective inhibitory activity nih.govmdpi.com
Pyrimidine-based 2-aminobenzothiazole Colo205, U937 Notable efficacy, comparable to etoposide nih.gov
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (compound 45) A549 (lung) IC₅₀ = 0.44 μM acs.org

Modulation of Protein Aggregation for Neurodegenerative Disorders

The misfolding and subsequent aggregation of proteins such as α-synuclein (α-syn) and tau are central to the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's disease. acs.orgacs.org Benzothiazole derivatives have emerged as promising agents capable of modulating these processes.

The investigation of protein aggregation inhibitors relies on a suite of biophysical techniques. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of fibril formation. acs.orgnih.gov ThT is a benzothiazole dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. nih.govmedchemexpress.comabcam.com This property allows for the real-time measurement of fibrillization and the screening of inhibitory compounds. nih.govnih.gov

Transmission Electron Microscopy (TEM) provides direct visual confirmation of the inhibition of fibril formation and can reveal how inhibitors affect the morphology of protein aggregates. acs.orgnih.gov Furthermore, the Photoinduced Cross-Linking of Unmodified Protein (PICUP) assay is a critical tool for studying the early stages of aggregation. acs.org This technique can detect the formation of oligomers and is used to identify compounds that inhibit this initial, highly pathogenic step. acs.orgnih.gov

Specific benzothiazole derivatives have demonstrated direct interactions with α-syn and tau proteins, inhibiting their aggregation pathways. A study identified 5-nitro-1,2-benzothiazol-3-amine (5-NBA) as a potent inhibitor of both fibril and oligomer formation for α-syn and the 2N4R tau isoform. acs.orgnih.gov Using the PICUP assay, 5-NBA was shown to reduce the formation of α-syn oligomers in a dose-dependent manner, a finding confirmed in cell-based assays where it inhibited the formation of protein inclusions. acs.orgacs.org

Other research has focused on developing benzothiazole-polyphenol hybrids, which have shown notable inhibitory activity against α-syn aggregation with IC₅₀ values in the low micromolar range. nih.gov These compounds were also capable of disaggregating pre-formed α-syn oligomers and fibrils. nih.gov Similarly, analogues of the Hsp70 inhibitor JG-98, which feature a benzothiazole substitution, have been found to reduce the accumulation of total, aggregated, and phosphorylated tau in cellular models. researchgate.net

Table 2: Activity of Benzothiazole Derivatives on Protein Aggregation This table is interactive and can be sorted by clicking on the headers.

Compound/Derivative Target Protein(s) Method(s) of Detection Observed Effect Reference(s)
5-Nitro-1,2-benzothiazol-3-amine (5-NBA) α-Synuclein, Tau 2N4R ThT, TEM, PICUP, Cell-based assay Abrogated fibril, oligomer, and inclusion formation acs.orgacs.orgnih.gov
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide α-Synuclein PICUP Assay Reduced oligomerization at high concentrations acs.orgnih.gov
Benzothiazole-polyphenol hybrids α-Synuclein ThT Assay Inhibition of aggregation (low µM IC₅₀), disaggregation of pre-formed fibrils nih.gov
Benzothiazole substitution analogs of JG-98 Tau (total and phosphorylated) Cell-based accumulation assay Reduced accumulation of total, aggregated, and phosphorylated tau researchgate.net

Antiviral Activity (e.g., Anti-HIV)

The benzothiazole scaffold is integral to numerous compounds exhibiting a wide spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV). nih.govjyoungpharm.org Derivatives have been developed that target various stages of the viral life cycle. For example, some benzothiazole derivatives act as non-peptide HIV-1 protease inhibitors, a class of drugs critical in HIV therapy. nih.gov Others have been identified as inhibitors of HIV integrase, preventing the virus from integrating its genetic material into the host cell's DNA. nih.gov

Research into 6-desfluoroquinolones found that bioisosteric replacement of the quinolone with an 1,8-naphthyridone nucleus, particularly with a 1-(1,3-benzothiazol-2-yl)piperazine substitution, was advantageous for anti-HIV activity. nih.gov A newly identified antiviral agent, 3,4-dihydro-2H-benzo nih.govnih.govisothiazolo[2,3-a]pyrimidine, and its derivatives have been shown to exert anti-HIV-1 effects at an early stage of viral infection. nih.gov Beyond HIV, benzothiazole-pyridine hybrids have shown potent activity against the H5N1 influenza virus and SARS-CoV-2. One such compound, featuring a trifluoromethyl group, demonstrated an IC₅₀ of 3.669 μM against SARS-CoV-2 in Vero-E6 cells. nih.govacs.org

Table 3: Antiviral Activity of Selected Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound/Derivative Class Virus Reported Activity Reference(s)
Benzothiazolyl-pyridine hybrid (8h) SARS-CoV-2 IC₅₀ = 3.669 μM nih.govacs.org
Benzothiazolyl-pyridine hybrid (8h) H5N1 Influenza 93% inhibition at 0.5 μmol/μL nih.govacs.org
3,4-Dihydro-2H-benzo nih.govnih.govisothiazolo[2,3-a]pyrimidine HIV-1 Potent analogs identified, acts at an early stage of infection nih.gov
1-(1,3-Benzothiazol-2-yl)piperazine at C-7 of 1,8-naphthyridone HIV-1 Advantageous for anti-HIV activity nih.gov
2-Piperazino-1,3-benzo[d]thiazole derivatives HIV-1, HIV-2 Screened as inhibitors, but no activity was witnessed in this specific series researchgate.net

Antiparasitic Activity (e.g., Antitrypanosomal agents)

Benzothiazole derivatives have been identified as potent agents against a range of parasites, including those responsible for schistosomiasis and trypanosomiasis. nih.govresearchgate.net A series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated as antitrypanosomatid agents. nih.gov These compounds were found to be active against Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (which causes African trypanosomiasis). nih.gov Although these specific compounds were not activated by the type I nitroreductase enzyme, a known activation pathway for some antiparasitic nitro-drugs, three of the derivatives were more potent against T. cruzi than the reference drug benznidazole. nih.gov

In the context of schistosomiasis, researchers synthesized a series of benzothiazol-2-yl-dithiocarbamates and their copper complexes. nih.govdntb.gov.ua Several of these copper complexes demonstrated schistosomicidal activity comparable to praziquantel, achieving 100% mortality of adult Schistosoma mansoni worms in vitro at a concentration of 10 μg/mL. nih.govdntb.gov.ua These findings highlight the potential of metal complexes of benzothiazole derivatives as a new class of potent antiparasitic agents.

Antioxidant Activity and Mechanisms

Derivatives of aminothiazole and benzothiazole possess significant antioxidant properties, acting primarily as free radical scavengers. researchgate.netnih.govnih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govresearchgate.net The primary mechanisms by which these compounds exert their antioxidant effects include delaying or inhibiting the production of free radicals, directly scavenging them, and interrupting chain propagation reactions. mdpi.com

Mechanistic studies have revealed that these compounds can scavenge peroxyl radicals with high efficiency. researchgate.netnih.gov For example, one aminothiazole derivative was shown to scavenge peroxyl radicals with a bimolecular rate constant of 3 x 10⁸ M⁻¹s⁻¹. researchgate.netnih.gov The process often involves hydrogen atom transfer (HAT) or a sequential proton-loss electron transfer (SPLET), where the antioxidant molecule donates a hydrogen atom or an electron to neutralize the free radical. mdpi.com Research has also shown that substitutions on the benzothiazole ring influence antioxidant activity; for instance, the presence of an electron-donating hydroxyl group can improve DPPH scavenging ability, while electron-withdrawing groups may decrease it. researchgate.net

Enzymatic Inhibition Studies (e.g., HldE Kinase, α-Glucosidase, COX)

Derivatives of the benzothiazole scaffold have been extensively investigated as inhibitors of various enzymes, demonstrating significant potential in the development of new therapeutic agents.

While specific inhibitory studies on 5-ethyl-1,3-benzothiazol-2-amine (B6272109) derivatives against HldE Kinase are not extensively documented in the available literature, the broader class of benzothiazole derivatives has been identified as a source of potent kinase inhibitors. For instance, novel benzothiazole-based compounds have been developed as effective inhibitors of breakpoint cluster region-Abelson (Bcr-Abl) kinase, including against drug-resistant mutants like T315I. nih.gov This highlights the potential of the benzothiazole core to be adapted for targeting various kinase enzymes.

In the context of metabolic disorders, benzothiazole derivatives have emerged as powerful α-glucosidase inhibitors . This enzyme is a key target in managing type 2 diabetes, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov A variety of benzothiazole-based compounds, such as those incorporating an oxadiazole moiety, have shown significantly greater inhibitory activity than the standard drug, acarbose. nih.gov The structure-activity relationship studies reveal that the nature and position of substituents on the benzothiazole ring and its derivatives are crucial for their inhibitory potency. nih.govnih.gov

Table 1: α-Glucosidase Inhibition by Benzothiazole Derivatives

Compound Type Specific Derivative Example IC₅₀ (µM) Reference
Benzothiazole-based oxadiazole 2-(2,4-dichlorophenyl)-5-((6-ethoxybenzo[d]thiazol-2-yl)thio)methyl)-1,3,4-oxadiazole 0.5 ± 0.01 nih.gov
Benzothiazole-based oxadiazole 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)methyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 1.10 ± 0.10 nih.gov
Benzothiazole-based oxadiazole 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole 1.40 ± 0.10 nih.gov
Standard Acarbose 866.30 ± 3.20 nih.gov

Furthermore, derivatives of benzothiazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are primary targets for anti-inflammatory drugs. dergipark.org.tr Hybrids of thiadiazole and benzothiazole have been synthesized and evaluated for their inhibitory effects on both COX-1 and COX-2. dergipark.org.tr The selectivity and potency of these inhibitors are highly dependent on the substitution patterns on both heterocyclic rings. For example, the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide (B32628) was identified as a potent and selective inhibitor of COX-1. dergipark.org.tr This demonstrates the tunability of the benzothiazole scaffold for achieving selective COX inhibition.

Table 2: COX Inhibition by Thiadiazole-Benzothiazole Hybrids

Compound Inhibition of COX-1 (%) at 100 µM Inhibition of COX-2 (%) at 100 µM Reference
1 25.50 ± 3.54 22.47 ± 2.67 dergipark.org.tr
2 7.58 ± 1.16 - dergipark.org.tr
4 - 10.85 ± 2.05 dergipark.org.tr
7 51.36 ± 3.32 11.05 ± 1.69 dergipark.org.tr
9 - 8.82 ± 1.42 dergipark.org.tr

Anticonvulsant and Central Nervous System Research

The benzothiazole nucleus is a recognized pharmacophore in the development of agents targeting the central nervous system (CNS). nih.gov Derivatives have shown promise as both anticonvulsant and neuroprotective agents. ijper.orgsigmaaldrich.com

A variety of substituted benzothiazole derivatives have been synthesized and screened for their anticonvulsant activity . nih.govmdpi.com For instance, a series of N-(substituted benzothiazol-2-yl)amide derivatives demonstrated significant anticonvulsant effects in animal models, with some compounds also exhibiting neuroprotective properties. sigmaaldrich.com The structure-activity relationship studies indicate that substitutions on the benzothiazole ring play a critical role in the efficacy of these compounds. ijper.org

In the broader area of CNS research , benzothiazole derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). nih.govgaacademy.org The drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is used in the treatment of ALS and has neuroprotective effects. nih.govgaacademy.org Research has also focused on developing benzothiazole derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE). rsc.org Furthermore, derivatives of 5-nitro-1,2-benzothiazol-3-amine have been shown to modulate the aggregation of α-synuclein and tau proteins, which are hallmarks of Parkinson's disease and Alzheimer's disease, respectively. nih.govacs.org Specifically, N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide was synthesized and studied for its ability to reduce the formation of protein oligomers and fibrils. nih.govacs.org

Materials Science and Other Scientific Applications

The utility of this compound and its analogs extends beyond biological applications into the realm of materials science and synthetic chemistry.

Development of Fluorescent Chemosensors

Benzothiazole derivatives are excellent platforms for the design of fluorescent chemosensors due to their inherent photophysical properties. nih.gov These sensors can detect specific ions and molecules through changes in their fluorescence emission. For example, chemosensors based on the benzothiazole scaffold have been developed for the highly selective and sensitive detection of metal ions such as Zn²⁺ and Fe³⁺, as well as anions like CN⁻. nih.govresearchgate.netresearchgate.net The mechanism of detection often involves processes like intramolecular charge transfer (ICT), which is perturbed upon binding of the analyte to the sensor molecule, leading to a noticeable change in the fluorescence spectrum. nih.gov The design of these sensors often involves conjugating the benzothiazole unit with other aromatic or heterocyclic moieties to fine-tune their sensing properties. nih.govresearchgate.net

Role in Heterocyclic Azo Dye Synthesis and Properties

2-Aminobenzothiazoles, including substituted variants, are key precursors in the synthesis of heterocyclic azo dyes . rsc.orgnih.govinternationaljournalcorner.com The synthesis typically involves a diazotization reaction of the 2-amino group on the benzothiazole ring, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. nih.govinternationaljournalcorner.com This versatile synthesis method allows for the creation of a wide range of colors. nih.gov The resulting azo dyes containing the benzothiazole moiety are known for their bright colors and good fastness properties, making them valuable in the textile industry. internationaljournalcorner.com

Coordination Chemistry and Metal Complex Formation

The nitrogen and sulfur atoms within the benzothiazole ring system make it an excellent ligand for coordination with metal ions . jmaterenvironsci.comresearchgate.net Derivatives of 2-aminobenzothiazole readily form stable complexes with various transition metals, including copper(II), nickel(II), and zinc(II). jmaterenvironsci.comresearchgate.netmdpi.com The geometry of these complexes, such as square planar or octahedral, depends on the metal ion and the other ligands present. jmaterenvironsci.commdpi.com These metal complexes are not only structurally interesting but also often exhibit enhanced biological activities compared to the free ligands, with applications as antimicrobial and anticancer agents. researchgate.netmdpi.com The coordination of the metal can also be the basis for the function of fluorescent chemosensors, where the metal ion binding modulates the photophysical properties of the benzothiazole ligand. researchgate.net

Use as Building Blocks for Compound Libraries

The this compound scaffold and its analogs are considered "privileged structures" in medicinal chemistry. nih.govbenthamscience.com This means they are versatile building blocks for the synthesis of compound libraries . benthamscience.com By modifying the 2-amino group and the aromatic ring, a vast number of derivatives can be generated. These libraries of compounds can then be screened for a wide range of biological activities, leading to the discovery of new drug candidates. The diverse pharmacological profiles of benzothiazole derivatives, including their roles as enzyme inhibitors and CNS agents, underscore the value of this scaffold in combinatorial chemistry and drug discovery efforts. ijper.orgbenthamscience.com

Future Research Directions and Translational Perspectives

Rational Design and Targeted Synthesis of Novel 5-Ethyl-1,3-benzothiazol-2-amine (B6272109) Analogues

The future development of this compound as a therapeutic lead hinges on the rational design and synthesis of novel analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A key strategy is molecular hybridization , which involves covalently fusing the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. nih.govrsc.org For instance, incorporating fragments like thiazolidinedione, cyanothiouracil, or 1,3,4-thiadiazole (B1197879) could yield hybrids with potent inhibitory activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in cancer angiogenesis. nih.govnih.gov

Another approach involves systematic structure-activity relationship (SAR) studies. By introducing various substituents at different positions of the benzothiazole (B30560) ring and the 2-amino group, researchers can probe the chemical space to identify modifications that optimize biological activity. For example, substitutions on the phenyl ring of related benzothiazole structures have been shown to significantly influence their anticancer potency. nih.gov Synthetic strategies will continue to evolve, employing efficient, one-pot multicomponent reactions and green chemistry principles to generate libraries of diverse analogues for high-throughput screening. mdpi.comnih.gov The Knoevenagel condensation is one such versatile reaction used to create intermediates for these syntheses. rsc.org

Table 1: Strategies for Analogue Design

Design Strategy Rationale Potential Incorporated Moieties
Molecular Hybridization Combine pharmacophores to create multi-target agents or enhance potency. Thiazolidinedione, 1,3,4-Thiadiazole, Cyanothiouracil, 1,2,3-Triazole nih.govrsc.orgnih.gov
Structure-Activity Relationship (SAR) Systematically modify the core structure to improve efficacy and selectivity. Halogens (Cl, F), Methoxy (-OCH3), Trifluoromethyl (-CF3) nih.govnih.gov

Advanced Computational Methodologies for Predictive Modeling and Optimization

In silico tools are indispensable for accelerating the drug discovery process for this compound analogues. Molecular docking simulations are crucial for predicting the binding affinity and orientation of newly designed compounds within the active sites of specific biological targets, such as protein kinases (e.g., EGFR, VEGFR-2) or enzymes like decaprenylphosphoryl-β-d-ribose 20-epimerase (DprE1) in tuberculosis research. nih.govrsc.orgasianpubs.org These studies can elucidate key interactions, such as hydrogen bonds and π-cation interactions, that are vital for inhibitory activity. asianpubs.org

Beyond static docking, molecular dynamics (MD) simulations can provide insights into the structural stability and conformational changes of the ligand-protein complex over time, offering a more dynamic and realistic model of the interaction. nih.gov Furthermore, predictive computational models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are essential. Web servers like SwissADME and admetSAR can be used to forecast the pharmacokinetic properties, drug-likeness, and potential toxicity of virtual compounds before their synthesis, saving significant time and resources. nih.gov These predictive tools help in prioritizing candidates with the highest probability of success in later-stage development.

Table 2: Computational Tools in Benzothiazole Research

Computational Method Application Predicted Parameters
Molecular Docking Predict binding modes and affinities to therapeutic targets. Binding energy (kcal/mol), Hydrogen bond interactions. rsc.orgasianpubs.org
Molecular Dynamics (MD) Assess the stability of the ligand-receptor complex. Structural stability, Conformational changes. nih.gov

Elucidation of Detailed Molecular Mechanisms of Action for Biological Activities

While screening can identify biological activities, a deep understanding of the molecular mechanisms is critical for translation into clinical applications. For promising analogues of this compound, future research must focus on delineating the precise pathways through which they exert their effects. If an analogue shows anticancer activity, for example, studies would investigate its impact on the cell cycle and apoptosis . Flow cytometry analysis can determine if the compound induces cell cycle arrest at specific phases (e.g., G1/S or S phase) or triggers programmed cell death. nih.govnih.gov

Further mechanistic studies would involve Western Blot analysis to measure the expression levels of key regulatory proteins involved in these processes. nih.gov For instance, in the context of cancer, this could include proteins in the EGFR or VEGFR signaling pathways. nih.govnih.gov Identifying the direct molecular target is paramount. This can be achieved through techniques like enzymatic assays, which can confirm the inhibition of specific enzymes, such as protein kinases, that are often implicated in disease pathogenesis. nih.govrsc.org Understanding these mechanisms not only validates the therapeutic approach but also helps in identifying potential biomarkers for patient stratification and monitoring treatment response.

Exploration of Emerging Therapeutic Targets and Application Areas

The versatile benzothiazole scaffold suggests that this compound and its derivatives may have applications beyond currently established areas. While much research on benzothiazoles focuses on anticancer and anti-inflammatory properties, there is growing potential in other domains. mdpi.comnih.gov One significant area is in combating infectious diseases, particularly drug-resistant tuberculosis. nih.govrsc.org Novel benzothiazole derivatives have shown potent activity against Mycobacterium tuberculosis, targeting enzymes like DprE1, which is essential for the pathogen's cell wall synthesis. nih.gov

Another emerging field is neurodegenerative diseases . Misfolded proteins like α-synuclein and tau are hallmarks of conditions such as Parkinson's and Alzheimer's disease. Some benzothiazole derivatives have been found to modulate the aggregation of these proteins, suggesting a potential neuroprotective role. acs.org Additionally, the inhibition of enzymes like Forkhead box protein M1 (FOXM1), a transcription factor implicated in tumor progression, represents a novel anticancer strategy for which benzothiazole derivatives are being explored. nih.gov Future research should systematically screen optimized this compound analogues against a diverse panel of emerging therapeutic targets to uncover new and unexpected therapeutic opportunities.

Table 3: Potential Therapeutic Targets for Benzothiazole Analogues

Therapeutic Area Potential Target(s) Rationale
Oncology VEGFR-2, EGFR, CSF1R, FOXM1 Inhibition of tumor growth, proliferation, and angiogenesis. nih.govnih.gov
Infectious Disease DprE1 (in M. tuberculosis) Inhibition of essential bacterial pathways to combat drug resistance. nih.gov
Neurodegeneration α-Synuclein, Tau Modulation of protein aggregation associated with neurodegenerative disorders. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.